25I-NBOMe 4-methoxy isomer (hydrochloride)

Forensic Chemistry Analytical Chemistry Gas Chromatography

Routine GC-MS screening fails to distinguish 25I-NBOMe from its 4-methoxy regioisomer due to virtually identical EI mass spectra, creating a critical identification gap in forensic and toxicological casework. This certified reference standard closes that gap. - Provides the definitive retention time, IR spectrum, and ion ratio profile required to unambiguously assign methoxy positional isomerism. - Supplied as a crystalline solid (≥98% purity) with full Certificates of Analysis, enabling method validation and court-admissible reporting. - Ships at ambient temperature from maintained inventory for rapid deployment to crime laboratories and research facilities.

Molecular Formula C18H23ClINO3
Molecular Weight 463.7 g/mol
CAS No. 1566571-64-9
Cat. No. B591605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name25I-NBOMe 4-methoxy isomer (hydrochloride)
CAS1566571-64-9
Synonyms4-Iodo-2,5-dimethoxy-N-[(4-methoxyphenyl)methyl]benzeneethanamine Hydrochloride;  25I-NBOMe 4-Methoxy Isomer Hydrochloride
Molecular FormulaC18H23ClINO3
Molecular Weight463.7 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNCCC2=CC(=C(C=C2OC)I)OC.Cl
InChIInChI=1S/C18H22INO3.ClH/c1-21-15-6-4-13(5-7-15)12-20-9-8-14-10-18(23-3)16(19)11-17(14)22-2;/h4-7,10-11,20H,8-9,12H2,1-3H3;1H
InChIKeyMHGONRMWRCXEAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

25I-NBOMe 4-Methoxy Isomer: Forensic Reference Standard


25I-NBOMe 4-methoxy isomer (hydrochloride), CAS 1566571-64-9, is a regioisomer of the potent serotonin 5-HT2A receptor agonist 25I-NBOMe, differing solely by the placement of the methoxy group at the 4-position rather than the 2-position on the N-benzyl ring . It belongs to the N-benzylmethoxy-phenethylamine (NBOMe) class, derived from the 2C-I phenethylamine backbone [1]. This compound is not a primary bioactive agent; rather, it serves as an essential analytical reference material for the unambiguous identification of 25I-NBOMe and its positional isomers in forensic and toxicological investigations, where standard mass spectrometry often fails to distinguish between these regioisomers [2].

Identity4-Methoxy regioisomer of the 5-HT2A agonist 25I-NBOMe
RoleAnalytical reference standard for positional isomer differentiation
WorkflowForensic GC, GC-IR and chemometric method validation

Why 4-Methoxy Isomer Cannot Substitute Other NBOMe Isomers


Positional isomerism in the NBOMe class creates compounds that are chemically distinct but analytically deceptive. While 25I-NBOMe and its 3- and 4-methoxybenzyl isomers share identical molecular formulas and largely identical electron ionization (EI) mass spectra, their structural differences are critical for forensic identification and receptor pharmacology [1]. Routine GC-MS analysis, a mainstay in drug testing laboratories, fails to differentiate these regioisomers because their mass spectra are essentially indistinguishable, providing only the identity of the halogen but no specific ions to identify the methoxy group position on the benzyl aromatic ring [2]. This analytical 'blind spot' necessitates the use of the pure 4-methoxy isomer as a definitive reference standard to validate confirmatory methods like vapor-phase GC-IR or chemometric mass spectral analysis, thus preventing false identification and ensuring legal defensibility of analytical results [3].

Mass spectral overlap: NBOMe positional isomers produce nearly identical EI mass spectra; routine GC-MS may not differentiate 4-methoxy from 2- or 3-methoxy forms.
Analytical blind spot: Without a pure 4-methoxy reference, isomer misassignment can occur, compromising forensic identification and legal defensibility.
Orthogonal confirmation required: Vapor-phase GC-IR or chemometric models rely on the 4-methoxy isomer as a definitive standard; alternative isomers cannot substitute.

Quantitative Differentiation Evidence


GC Retention Index Separation

In GC analysis using a 5% diphenyl column, the 4-methoxy isomer (para-25I-NBOMe) elutes at a retention index of 2904 ± 12. This is significantly later than its regioisomers: ortho-25I-NBOMe (RI 2821 ± 16) and meta-25I-NBOMe (RI 2877 ± 15) [1]. This chromatographic separation is a primary means to distinguish the 4-methoxy isomer from the others in a mixture.

GC Retention Index
Head-to-head
4-methoxy: 2904 ± 12
ortho 2821 ± 16meta 2877 ± 15
Supports chromatographic isomer resolution
5% diphenyl column; 95% CI. Elutes later than ortho and meta isomers.
Forensic Chemistry Analytical Chemistry Gas Chromatography

Vapor-Phase IR Diagnostic Band at 1608 cm⁻¹

Vapor-phase GC-IR analysis reveals a unique aromatic ring stretching band at 1608 cm⁻¹ that is specific to the 4-methoxybenzyl (para) isomers of both 25I-NBOMe and 25B-NBOMe [1]. This band is absent in the spectra of the 2- and 3-methoxy isomers, which exhibit bands at 1593 cm⁻¹ and 1597/1598 cm⁻¹, respectively [1]. Additionally, the asymmetric aryl-O stretching frequency is 1246 cm⁻¹ for the para isomer, compared to 1237/1238 cm⁻¹ for the ortho and 1261 cm⁻¹ for the meta isomers [1].

Vapor-Phase IR
Head-to-head
Unique band at 1608 cm⁻¹
2-methoxy 1593 cm⁻¹3-methoxy 1597/1598 cm⁻¹
Provides orthogonal spectroscopic confirmation
Aryl-O asym. stretch also shifts (1246 cm⁻¹ for para isomer).
Vibrational Spectroscopy Forensic Chemistry Isomer Identification

Chemometric MS Classification Accuracy

Although EI mass spectra of NBOMe positional isomers appear identical to the human eye, chemometric analysis of relative ion abundances allows for reliable differentiation. A study employing Principal Component Analysis (PCA) and Canonical Discriminant Analysis (CDA) on the 15 most abundant ions achieved a 99.5% classification accuracy for distinguishing the six NBOMe compounds (ortho, meta, and para isomers of 25C-NBOMe and 25I-NBOMe) across multiple instruments [1]. This near-perfect classification is dependent on the availability of pure reference materials like the 4-methoxy isomer to build the statistical model.

Chemometric MS Accuracy
Head-to-head
99.5% classification accuracy
Supports chemometric isomer classification
PCA/CDA on 15 most abundant ions; three GC-MS setups.
Mass Spectrometry Chemometrics Forensic Data Analysis

Primary Applications


Forensic Toxicology Method Validation

In forensic toxicology laboratories, the 4-methoxy isomer is used as a certified reference material to validate GC-MS/MS or LC-MS/MS methods for the quantification of 25I-NBOMe in biological matrices (e.g., blood, urine). Its use is critical for establishing method specificity, ensuring that the analytical signal is correctly attributed to 25I-NBOMe and not a co-eluting positional isomer, which is a requirement for result admissibility in court [1].

Seized Drug Analysis and Casework Confirmation

This compound is an indispensable standard for crime laboratories analyzing illicit drug submissions. When an unknown sample contains an NBOMe-class substance, the 4-methoxy isomer reference standard allows analysts to definitively rule out the presence of this specific isomer. This is crucial for accurate reporting, as the isomer's identity may have legal implications depending on controlled substance scheduling, and prevents the misidentification of the target drug [2].

Spectral Library and Chemometric Model Development

Research groups and national forensic institutes utilize this pure isomer to populate reference databases (e.g., GC-MS, FTIR, Raman). The quantitative spectral data (retention index, IR peaks, ion ratios) derived from the 4-methoxy isomer is essential for training and validating chemometric classification models, such as those described with 99.5% accuracy, enabling the automated, high-confidence identification of NBOMe positional isomers in unknown samples [3].

Application
Selection Property
Validation Focus
Forensic method validation
Isomer-specific reference standard
Method specificity and isomer-resolved identification in biological matrices
Seized drug casework confirmation
Definitive isomer identification
Isomer exclusion and legal defensibility of reported results
Spectral library & chemometric model development
Quantitative reference data (RI, IR, ion ratios)
Training and validation of automated classification algorithms

Technical Documentation Hub

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15 linked technical documents
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